(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
Overview
Description
“(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Molecular Structure Analysis
Boronic acids have a general structure where one of the three hydroxyl groups (−OH) in boric acid (B(OH)3) is replaced by an alkyl or aryl group . This makes them members of the larger class of organoboranes .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . They can form tetrahedral boronate complexes . The compound bortezomib, a drug used in chemotherapy, contains a boronic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 100-106°C, a predicted boiling point of 364.3±44.0 °C, and a predicted density of 1.15±0.1 g/cm3 . It is slightly soluble in water .Scientific Research Applications
Activation and Formation of Active Esters
The tert-butoxycarbonyl group (BOC) is widely used for the activation of carboxylic acids into active esters, facilitating subsequent reactions with amines to form amides or peptides. The efficiency of tert-butyl carbonates, including compounds similar to the one , in activating carboxylic acids has been demonstrated, leading to the formation of intermediates that react further to yield desired products with good environmental compatibility due to the formation of tert-BuOH and CO2 as by-products (Basel & Hassner, 2002).
Synthesis of Boron-containing Compounds
Boron-containing compounds are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of boron-containing derivatives, such as those related to the compound , has been explored to create HGF-mimetic agents. These synthetic routes typically involve reactions like the Miyaura borylation, which yield boron-containing products that are further explored for their biological activities (Das, Tang, & Sanyal, 2011).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from boronic esters .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that the compound is slightly soluble in water . It has a predicted density of 1.15±0.1 g/cm3, a melting point of 100-106°C, and a boiling point of 364.3±44.0 °C .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, allowing for the construction and functionalization of carbonyl compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the protodeboronation reaction can be performed under basic conditions . The compound should be stored in a dark, dry place, away from fire sources and oxidizers .
Future Directions
The interest in boronic acids, especially after the discovery of the drug bortezomib, has been growing . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazin-7-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(14(17)18)4-5-10(11)15/h4-5,8,17-18H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSFNYFIDQLMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CCO2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304633-98-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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